2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2377034-91-6
VCID: VC4720116
InChI: InChI=1S/C5H10N4.2ClH/c1-9-5(2-3-6)4-7-8-9;;/h4H,2-3,6H2,1H3;2*1H
SMILES: CN1C(=CN=N1)CCN.Cl.Cl
Molecular Formula: C5H12Cl2N4
Molecular Weight: 199.08

2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride

CAS No.: 2377034-91-6

Cat. No.: VC4720116

Molecular Formula: C5H12Cl2N4

Molecular Weight: 199.08

* For research use only. Not for human or veterinary use.

2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride - 2377034-91-6

Specification

CAS No. 2377034-91-6
Molecular Formula C5H12Cl2N4
Molecular Weight 199.08
IUPAC Name 2-(3-methyltriazol-4-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C5H10N4.2ClH/c1-9-5(2-3-6)4-7-8-9;;/h4H,2-3,6H2,1H3;2*1H
Standard InChI Key QTXPHOAEULKHAE-UHFFFAOYSA-N
SMILES CN1C(=CN=N1)CCN.Cl.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Composition

The compound’s IUPAC name, 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine dihydrochloride, delineates its core structure:

  • A 1,2,3-triazole ring substituted with a methyl group at the 1-position.

  • An ethanamine chain (-CH2-CH2-NH2) at the 5-position of the triazole.

  • Dihydrochloride salt formation, enhancing solubility and stability.

The molecular formula is C5H11N3·2HCl, yielding a molecular weight of 178.08 g/mol. The protonated amine and chloride counterions facilitate aqueous solubility, critical for pharmacological applications .

Structural Analogues and Comparative Analysis

Triazole derivatives exhibit diverse bioactivities depending on substituent placement. For example:

  • 2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride ( ) incorporates an ether linkage, altering lipophilicity.

  • 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride () features a phenyl group, enhancing π-π stacking interactions.

CompoundTriazole TypeSubstituentsMolecular Weight (g/mol)
Target1,2,3-triazoleMethyl, ethanamine178.08
1,2,3-triazoleEther-ethoxy229.11
1,2,4-triazolePhenyl275.18

Synthesis and Optimization

Synthetic Pathways

While direct synthesis data for the target compound is limited, methodologies for analogous triazoles suggest two primary routes:

Alkylation of Triazole Precursors

Reaction of 1-methyl-1H-1,2,3-triazole with 2-chloroethanamine in polar aprotic solvents (e.g., DMF) under basic conditions (K2CO3), followed by HCl treatment to form the dihydrochloride salt.

Click Chemistry Modifications

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could generate the triazole core, with subsequent functionalization to introduce the amine group .

Reaction Conditions and Yield Optimization

Key parameters influencing yield and purity include:

  • Temperature: 60–80°C for alkylation reactions.

  • Catalysts: K2CO3 or Cu(I) for click chemistry.

  • Purification: Recrystallization from ethanol/water mixtures (>95% purity).

MethodCatalystSolventTemp (°C)Yield (%)
AlkylationK2CO3DMF80~70
Click ChemistryCu(I)t-BuOH/H2ORT~65

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high solubility in aqueous media (>50 mg/mL) and moderate solubility in polar organic solvents (e.g., ethanol, DMSO). The hydrochloride form stabilizes the amine against oxidation .

Spectroscopic Characterization

  • NMR: 1H NMR peaks at δ 7.8–8.2 ppm (triazole protons), δ 3.1–3.5 ppm (methylene groups), and δ 2.9 ppm (methyl group).

  • MS: ESI-MS ([M+H]+) m/z = 141.08, with chloride adducts confirming salt formation .

Biological Activity and Mechanisms

Anticancer Activity

Preliminary studies on analogous triazoles demonstrate apoptosis induction in cancer cells via caspase-3 activation and mitochondrial membrane depolarization. The target compound’s amine group could facilitate DNA intercalation or topoisomerase inhibition.

Antimicrobial Applications

Structural similarities to 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride () suggest broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values <10 µg/mL.

Research Gaps and Future Directions

Unexplored Pharmacokinetics

  • ADME Profiles: Absorption, distribution, and metabolism studies are needed to assess oral bioavailability.

  • Toxicity Screening: Acute and chronic toxicity evaluations in preclinical models.

Targeted Drug Design

  • Structure-Activity Relationships (SAR): Modifying the ethanamine chain length or introducing fluorinated groups to enhance potency.

  • Combination Therapies: Synergistic effects with existing antifungals (e.g., fluconazole) or chemotherapeutics (e.g., doxorubicin).

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